molecular formula C22H21N3O B5531174 2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine

2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine

Cat. No. B5531174
M. Wt: 343.4 g/mol
InChI Key: KBHAYEZNSGBEQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives often involves strategic functionalization of the pyrazine core with various substituents to achieve desired chemical properties. For instance, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives through a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under Sonogashira conditions illustrates a method that could potentially be adapted for synthesizing “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine” by appropriately selecting and modifying starting materials and reaction conditions (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the pyrazine ring's ability to engage in electronic interactions, significantly influencing their electronic properties. Quantum chemical calculations and X-ray crystallography studies, such as those on 2,5-di(aryleneethynyl)pyrazine derivatives, provide insights into the structural aspects, including HOMO-LUMO gaps and molecular geometry, which are crucial for understanding the electronic characteristics of “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine” (Zhao et al., 2004).

Chemical Reactions and Properties

Pyrazine derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional group compatibility. The introduction of diphenylpiperidin-1-yl carbonyl to the pyrazine core likely affects the compound's reactivity towards nucleophilic and electrophilic agents, potentially enabling a range of chemical transformations pertinent to organic synthesis and medicinal chemistry applications.

Physical Properties Analysis

The physical properties of pyrazine derivatives, including solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the pyrazine core. For example, halogenated diphenyl pyrazine analogs exhibit specific physical properties that can be indicative of the behavior of “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine” in different solvents and under various temperature conditions (Yang et al., 2018).

properties

IUPAC Name

(3,3-diphenylpiperidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-21(20-16-23-13-14-24-20)25-15-7-12-22(17-25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHAYEZNSGBEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,3-Diphenylpiperidin-1-yl)carbonyl]pyrazine

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